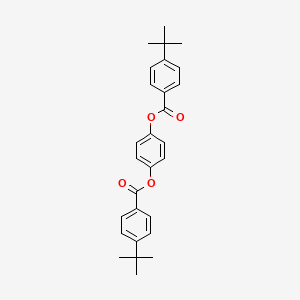

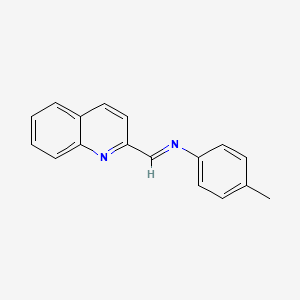

Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin ist eine organische Verbindung, die zur Klasse der Aniline gehört. Sie zeichnet sich durch das Vorhandensein einer Benzenamingruppe aus, die mit einer 4-Methylgruppe und einer Chinolinylmethylengruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin beinhaltet typischerweise die Kondensation von 4-Methylbenzenamin mit 2-Chinolincarbaldehyd. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Essigsäure unter Rückflussbedingungen durchgeführt. Die Reaktion kann wie folgt dargestellt werden:

4-Methylbenzenamin+2-Chinolincarbaldehyd→4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminerivaten führen.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid (AlCl3) oder Eisen(III)chlorid (FeCl3).

Hauptprodukte

Oxidation: Chinolinderivate.

Reduktion: Aminerivate.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und Antikrebs-Eigenschaften.

Medizin: Wird wegen seiner möglichen Verwendung in der Arzneimittelentwicklung aufgrund seiner einzigartigen chemischen Struktur untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin ist nicht vollständig verstanden. Es wird angenommen, dass es mit verschiedenen molekularen Zielen und Signalwegen interagiert, darunter:

Enzyminhibition: Die Verbindung kann spezifische Enzyme hemmen und so biochemische Signalwege beeinflussen.

DNA-Interkalation: Sie kann sich in die DNA interkalieren und so Replikations- und Transkriptionsprozesse stören.

Rezeptorbindung: Die Verbindung könnte an spezifische Rezeptoren binden und so zelluläre Signalwege modulieren.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(quinolin-2-ylmethylene)aniline involves its ability to form complexes with metal ions. These metal complexes can exhibit unique properties, such as luminescence, which are attributed to the electronic interactions between the metal ion and the Schiff base ligand . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

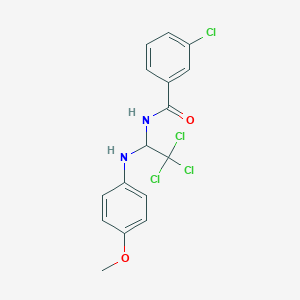

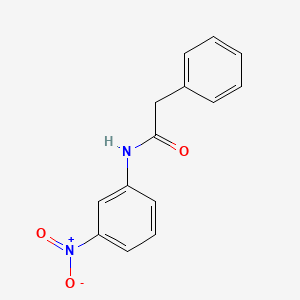

- Benzenamine, 4-methoxy-N-methyl-

- Benzenamine, 4-methoxy-2-methyl-

Einzigartigkeit

4-Methyl-N-(2-Chinolinylmethylen)-Benzenamin ist aufgrund des Vorhandenseins sowohl einer Benzenamingruppe als auch einer Chinolinylmethylengruppe einzigartig.

Eigenschaften

CAS-Nummer |

5918-79-6 |

|---|---|

Molekularformel |

C17H14N2 |

Molekulargewicht |

246.31 g/mol |

IUPAC-Name |

N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |

InChI-Schlüssel |

LNKUZZWFLMBFDA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)

![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)